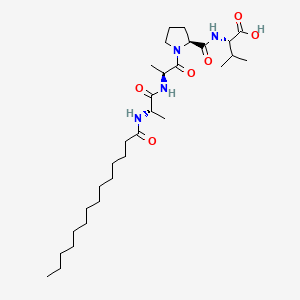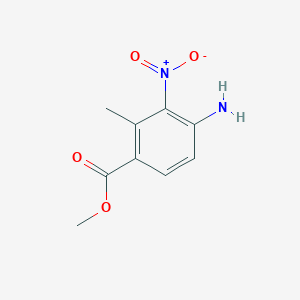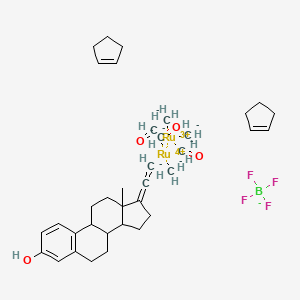
Anticancer agent 161
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 161 involves a series of chemical reactions that typically include the formation of an alkynol structure. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. For example, continuous flow synthesis has been employed to improve the preparation of various anticancer drugs, including this compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow chemistry, which offers several advantages over traditional batch processes. These advantages include better heat and mass transfer, improved process control and safety, and the ability to integrate in-line analysis and purification tools into telescoped sequences .
化学反応の分析
Types of Reactions
Anticancer agent 161 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations occur efficiently.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
Anticancer agent 161 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes, such as autophagy and mitochondrial function.
Industry: It may be used in the development of new anticancer drugs and formulations, leveraging its unique chemical properties and biological activities.
作用機序
The mechanism of action of Anticancer agent 161 involves triggering autophagy and depleting mitochondrial membrane potential. This compound interacts with specific molecular targets and pathways within cancer cells, leading to the induction of autophagy, a process that helps to degrade and recycle cellular components. Additionally, it disrupts the mitochondrial membrane potential, which is crucial for maintaining cellular energy production and survival .
類似化合物との比較
Similar Compounds
Some similar compounds to Anticancer agent 161 include:
Bromodomain inhibitors: These compounds, like OTX015, have shown synergistic anticancer effects when combined with other inhibitors.
Histone deacetylase inhibitors: Compounds like WT-161 have demonstrated significant anticancer activity by regulating histone acetylation.
Organotin (IV) dithiocarbamate compounds: These compounds have shown promising anticancer activity and are structurally similar to this compound.
Uniqueness
This compound is unique due to its specific ability to trigger autophagy and deplete mitochondrial membrane potential, which are critical processes in cancer cell survival and proliferation. Its distinct chemical structure and mechanism of action set it apart from other anticancer agents, making it a valuable candidate for further research and development in oncology .
特性
分子式 |
C36H51BF4O4Ru2- |
|---|---|
分子量 |
836.7 g/mol |
InChI |
InChI=1S/C20H23O.2C5H8.3CHO.3CH3.BF4.2Ru/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2;2*1-2-4-5-3-1;3*1-2;;;;2-1(3,4)5;;/h1,6,8,12,17-19,21H,4-5,7,9-11H2,2H3;2*1-2H,3-5H2;3*1H;3*1H3;;;/q-1;;;7*-1;+3;+4 |
InChIキー |
XOELBPHXQBPFLF-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].[CH3-].CC12CCC3C(C1CCC2=C=[CH-])CCC4=C3C=CC(=C4)O.[CH-]=O.[CH-]=O.[CH-]=O.C1CC=CC1.C1CC=CC1.[Ru+3].[Ru+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
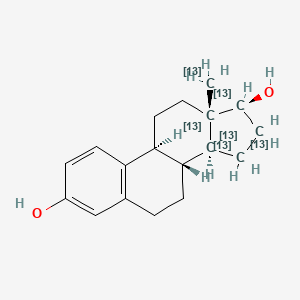
![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)
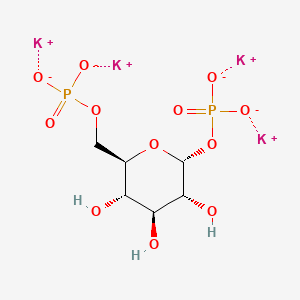
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)

![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)


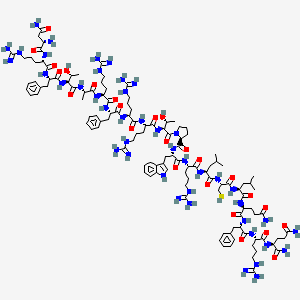
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
